molecular formula C10H13IO B3162349 4-Iodo-1-isopropoxy-2-methylbenzene CAS No. 877603-52-6

4-Iodo-1-isopropoxy-2-methylbenzene

Cat. No. B3162349
CAS RN: 877603-52-6
M. Wt: 276.11 g/mol
InChI Key: UWQBKNMRXTZRAQ-UHFFFAOYSA-N
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Description

“4-Iodo-1-isopropoxy-2-methylbenzene” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C10H13IO and a molecular weight of 276.11 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .


Molecular Structure Analysis

The molecular structure of “4-Iodo-1-isopropoxy-2-methylbenzene” consists of an iodine atom (I) attached to a benzene ring, which also has an isopropoxy group and a methyl group attached to it .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 282.5±20.0 °C and a predicted density of 1.491±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Synthesis and Application in Material Science

Complex organic molecules like 4-Iodo-1-isopropoxy-2-methylbenzene can be synthesized for various applications, including pharmaceuticals, agrochemicals, and materials science. These compounds often serve as intermediates in the synthesis of more complex molecules. For instance, halogenated compounds are crucial for cross-coupling reactions, a popular method in organic synthesis used to form carbon-carbon bonds, leading to a wide range of applications in developing new materials, drugs, and dyes.

Degradation and Environmental Impact

The degradation of complex organic compounds, especially in environmental contexts, is an area of significant research interest. Studies on the degradation of various organic pollutants, such as acetaminophen and its by-products in water, show the importance of understanding how these compounds break down in the environment. Advanced oxidation processes (AOPs) have been studied extensively for their ability to treat contaminated water by breaking down recalcitrant compounds, potentially applicable to similar complex organic molecules (Qutob et al., 2022).

Adsorption and Removal Techniques

The study and development of adsorbents for removing pollutants from water and air highlight the importance of materials science in addressing environmental contaminants. Various materials, including activated carbon, synthetic resins, and low-cost natural adsorbents, have been explored for their efficiency in adsorbing organic pollutants. These studies provide insights into the removal of phenols and their derivatives, showcasing the potential for applying similar principles to other complex organic molecules for environmental remediation (Lin & Juang, 2009).

properties

IUPAC Name

4-iodo-2-methyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQBKNMRXTZRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269474
Record name 4-Iodo-2-methyl-1-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-isopropoxy-2-methylbenzene

CAS RN

877603-52-6
Record name 4-Iodo-2-methyl-1-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877603-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-methyl-1-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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